Ethyl 2-{[(4-bromophenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE: is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a bromobenzenesulfonamido group attached to a thiazole ring, which is further substituted with an ethyl ester and a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves a multi-step process. One common method starts with the reaction of 4-bromobenzenesulfonyl chloride with 2-amino-4-methylthiazole in the presence of a base such as triethylamine. This reaction forms the intermediate 2-(4-bromobenzenesulfonamido)-4-methylthiazole, which is then esterified with ethyl chloroformate to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzenesulfonamido group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different thiazole derivatives.
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Ester Hydrolysis: Hydrolysis can be carried out using hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products Formed:
Substitution Reactions: Products include various substituted thiazole derivatives depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced thiazole derivatives.
Ester Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl 2-(4-bromobenzenesulfonamido)acetate: This compound has a similar structure but with a different ester group, which may affect its reactivity and biological activity.
4-Bromobenzenesulfonamide: This compound lacks the thiazole ring and the ester group, making it less complex and potentially less active in certain biological assays.
Ethyl 2-(4-bromobenzenesulfonamido)-4-ethyl-5-methylthiophene-3-carboxylate: This compound has a thiophene ring instead of a thiazole ring, which may result in different chemical and biological properties.
The uniqueness of ETHYL 2-(4-BROMOBENZENESULFONAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C13H13BrN2O4S2 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
ethyl 2-[(4-bromophenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C13H13BrN2O4S2/c1-3-20-12(17)11-8(2)15-13(21-11)16-22(18,19)10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3,(H,15,16) |
InChI Key |
DENLGOJOPCUGGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Br)C |
Origin of Product |
United States |
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